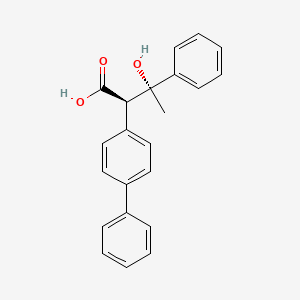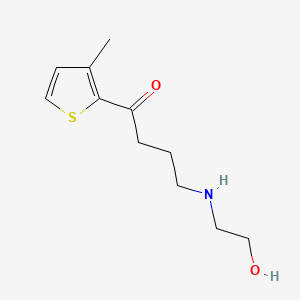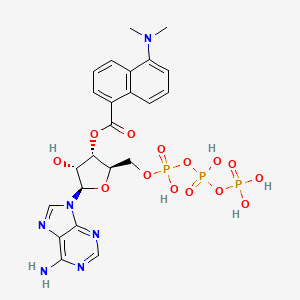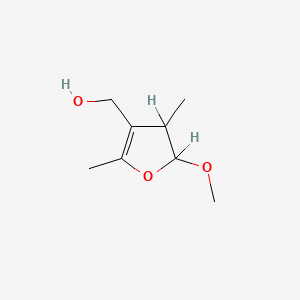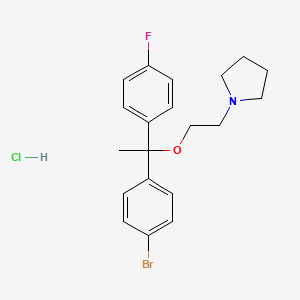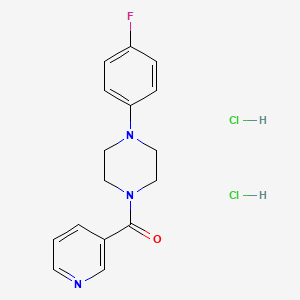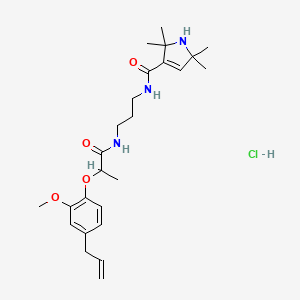
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with 4-amino-3-methoxyphenyl and 4-(diethylamino)-2-methylphenyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-methoxybenzaldehyde with 4-(diethylamino)-2-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反应分析
Types of Reactions
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学研究应用
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-: shares similarities with other substituted ureas and phenyl derivatives.
Apocynin: Another compound with a methoxyphenyl group, known for its antioxidant properties.
Uniqueness
What sets Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- apart is its dual substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
CAS 编号 |
41554-11-4 |
|---|---|
分子式 |
C20H28N4O2 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
[(S)-(4-amino-3-methoxyphenyl)-[4-(diethylamino)-2-methylphenyl]methyl]urea |
InChI |
InChI=1S/C20H28N4O2/c1-5-24(6-2)15-8-9-16(13(3)11-15)19(23-20(22)25)14-7-10-17(21)18(12-14)26-4/h7-12,19H,5-6,21H2,1-4H3,(H3,22,23,25)/t19-/m0/s1 |
InChI 键 |
SSDSCKHAKSKJAC-IBGZPJMESA-N |
手性 SMILES |
CCN(CC)C1=CC(=C(C=C1)[C@H](C2=CC(=C(C=C2)N)OC)NC(=O)N)C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC(=C(C=C2)N)OC)NC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


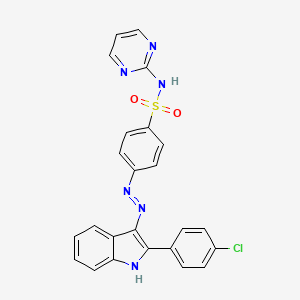
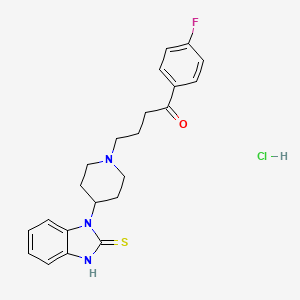

![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)
